molecular formula C14H11BrFNO B14883538 N-(3-bromophenyl)-3-fluoro-4-methylbenzamide

N-(3-bromophenyl)-3-fluoro-4-methylbenzamide

Cat. No.: B14883538
M. Wt: 308.14 g/mol
InChI Key: FAWTWBRUNZOWEU-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-3-fluoro-4-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom on the phenyl ring, a fluorine atom on the benzene ring, and a methyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-3-fluoro-4-methylbenzamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated systems. The process can be optimized for high yield and purity by employing advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-3-fluoro-4-methylbenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

N-(3-bromophenyl)-3-fluoro-4-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-3-fluoro-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(3-bromophenyl)-3-fluoro-4-methylbenzamide can be compared with other similar compounds such as:

Properties

Molecular Formula

C14H11BrFNO

Molecular Weight

308.14 g/mol

IUPAC Name

N-(3-bromophenyl)-3-fluoro-4-methylbenzamide

InChI

InChI=1S/C14H11BrFNO/c1-9-5-6-10(7-13(9)16)14(18)17-12-4-2-3-11(15)8-12/h2-8H,1H3,(H,17,18)

InChI Key

FAWTWBRUNZOWEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)F

Origin of Product

United States

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